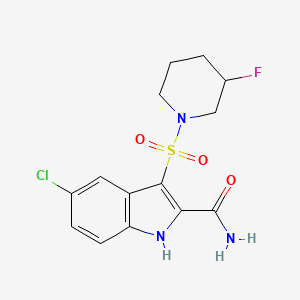
5-Chloro-3-(3-fluoropiperidine-1-sulfonyl)-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-(3-fluoropiperidine-1-sulfonyl)-1H-indole-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloro-substituted indole ring, a fluorinated piperidine moiety, and a sulfonyl group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-Chlor-3-(3-Fluorpiperidin-1-sulfonyl)-1H-indol-2-carboxamid beinhaltet typischerweise mehrere Schritte, ausgehend von leicht verfügbaren Vorläufern. Ein gängiger Syntheseweg umfasst:
Bildung des Indolrings: Der Indolring kann durch die Fischer-Indol-Synthese hergestellt werden, die die Reaktion von Phenylhydrazin mit einem Aldehyd oder Keton beinhaltet.
Einführung der Chlorgruppe: Die Chlorierung des Indolrings kann mit Reagenzien wie Thionylchlorid oder Phosphorpentachlorid erreicht werden.
Anlagerung der Piperidin-Einheit: Der Piperidinring kann durch nucleophile Substitutionsreaktionen eingeführt werden, häufig unter Verwendung von Piperidinderivaten und geeigneten Abgangsgruppen.
Sulfonierung: Die Sulfonylgruppe kann unter Verwendung von Sulfonylchloriden in Gegenwart einer Base hinzugefügt werden.
Fluorierung: Das Fluoratom kann mit Fluorierungsmitteln wie Diethylaminoschwefeltrifluorid (DAST) eingeführt werden.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Syntheseschritte umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu können kontinuierliche Strömungsreaktoren, automatisierte Syntheseplattformen und fortschrittliche Reinigungsverfahren wie Chromatographie und Kristallisation eingesetzt werden.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-Chlor-3-(3-Fluorpiperidin-1-sulfonyl)-1H-indol-2-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Die Reduktion kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid erreicht werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
5-Chlor-3-(3-Fluorpiperidin-1-sulfonyl)-1H-indol-2-carboxamid hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Verwendung als Baustein für die Synthese komplexerer Moleküle.
Biologie: Untersuchung seiner möglichen Wechselwirkungen mit biologischen Makromolekülen wie Proteinen und Nukleinsäuren.
Medizin: Untersuchung seiner möglichen therapeutischen Eigenschaften, einschließlich entzündungshemmender und krebshemmender Wirkungen.
Industrie: Einsatz bei der Entwicklung neuer Materialien und chemischer Prozesse.
5. Wirkmechanismus
Der Wirkmechanismus von 5-Chlor-3-(3-Fluorpiperidin-1-sulfonyl)-1H-indol-2-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese können umfassen:
Enzyme: Hemmung oder Aktivierung von Enzymen, die an Stoffwechselwegen beteiligt sind.
Rezeptoren: Bindung an Rezeptoren auf Zelloberflächen, Modulation zellulärer Signalwege.
DNA/RNA: Interkalation in Nukleinsäuren, Beeinflussung der Genexpression und Replikation.
Wirkmechanismus
The mechanism of action of 5-Chloro-3-(3-fluoropiperidine-1-sulfonyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, modulating cellular signaling pathways.
DNA/RNA: Intercalation into nucleic acids, affecting gene expression and replication.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-Chlor-1H-indol-2-carboxamid: Fehlt die Piperidin- und Sulfonylgruppe, was zu unterschiedlichen chemischen Eigenschaften führt.
3-(3-Fluorpiperidin-1-sulfonyl)-1H-indol-2-carboxamid: Fehlt die Chlorgruppe, was sich auf die Reaktivität und biologische Aktivität auswirken kann.
5-Chlor-3-(Piperidin-1-sulfonyl)-1H-indol-2-carboxamid: Fehlt das Fluoratom, was möglicherweise seine Wechselwirkungen mit molekularen Zielstrukturen verändert.
Einzigartigkeit
Die einzigartige Kombination der Chlor-, Fluor-, Piperidin- und Sulfonylgruppen in 5-Chlor-3-(3-Fluorpiperidin-1-sulfonyl)-1H-indol-2-carboxamid trägt zu seinen besonderen chemischen und biologischen Eigenschaften bei. Dies macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen.
Eigenschaften
CAS-Nummer |
918494-96-9 |
|---|---|
Molekularformel |
C14H15ClFN3O3S |
Molekulargewicht |
359.8 g/mol |
IUPAC-Name |
5-chloro-3-(3-fluoropiperidin-1-yl)sulfonyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C14H15ClFN3O3S/c15-8-3-4-11-10(6-8)13(12(18-11)14(17)20)23(21,22)19-5-1-2-9(16)7-19/h3-4,6,9,18H,1-2,5,7H2,(H2,17,20) |
InChI-Schlüssel |
ZKGBMPATSDMBIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[pyrrolidine-3,9'-[9H]xanthen]-2-one, 1-butyl-](/img/structure/B12603969.png)
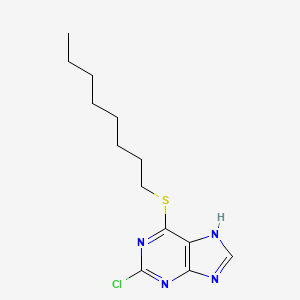
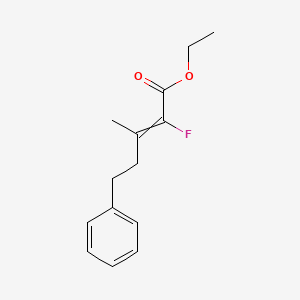
![N-(3,6-Diphenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide](/img/structure/B12603991.png)
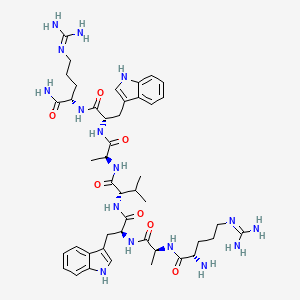
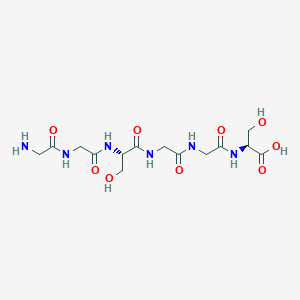
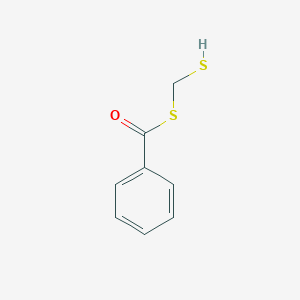

![2-[(6,6-Difluorohex-5-en-1-yl)sulfanyl]-3lambda~4~,1-benzothiazin-3(4H)-one](/img/structure/B12604008.png)
![N-[1-(4-Fluorobenzoyl)cyclohexyl]-3-methoxy-2-methylbenzamide](/img/structure/B12604016.png)

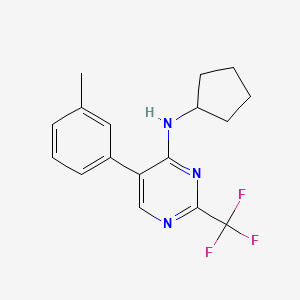
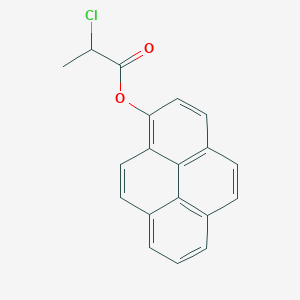
![Phenol, 2-[[1-(2-pyridinyl)-3-butenyl]amino]-](/img/structure/B12604049.png)
